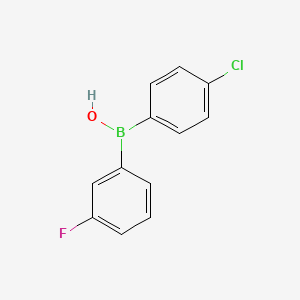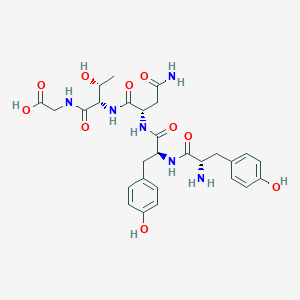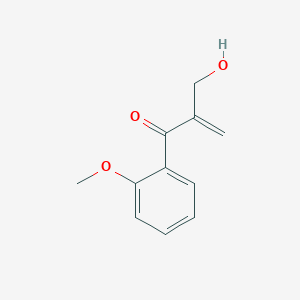![molecular formula C16H23BrOSi B12602116 ({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane CAS No. 917837-24-2](/img/structure/B12602116.png)
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is an organosilicon compound that features a cyclohexene ring substituted with a bromophenylmethyl group and a trimethylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane typically involves the following steps:
Formation of the Bromophenylmethyl Intermediate: This step involves the bromination of a phenylmethyl precursor using bromine or a brominating agent under controlled conditions.
Cyclohexene Ring Formation: The bromophenylmethyl intermediate is then reacted with a cyclohexene derivative under conditions that promote the formation of the cyclohexene ring.
Introduction of the Trimethylsilyl Ether: The final step involves the reaction of the cyclohexene derivative with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl ether.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of ({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the trimethylsilyl ether can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclohexene ring provides structural rigidity, contributing to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **({3-[(2-Chlorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
- **({3-[(2-Fluorophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
- **({3-[(2-Iodophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane)
Uniqueness
({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
CAS-Nummer |
917837-24-2 |
|---|---|
Molekularformel |
C16H23BrOSi |
Molekulargewicht |
339.34 g/mol |
IUPAC-Name |
[3-[(2-bromophenyl)methyl]cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H23BrOSi/c1-19(2,3)18-15-9-6-7-13(12-15)11-14-8-4-5-10-16(14)17/h4-5,8,10,12-13H,6-7,9,11H2,1-3H3 |
InChI-Schlüssel |
FNJKOKFAZHRQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(CCC1)CC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


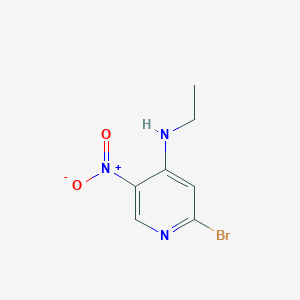
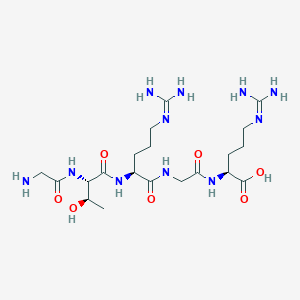
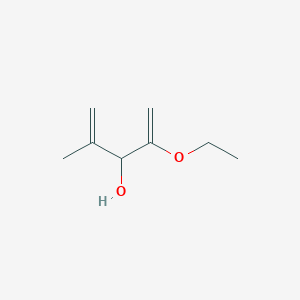
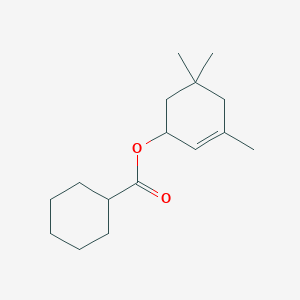
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
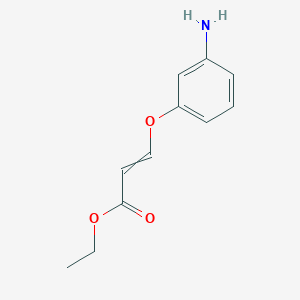
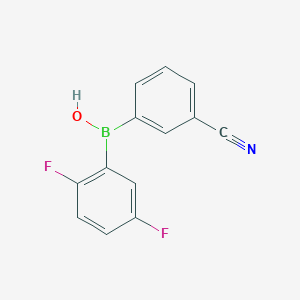
![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
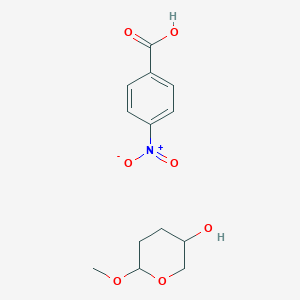
silane](/img/structure/B12602111.png)
